![molecular formula C25H19N3O6 B2647680 [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate CAS No. 522603-98-1](/img/structure/B2647680.png)
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
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Description
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate is a useful research compound. Its molecular formula is C25H19N3O6 and its molecular weight is 457.442. The purity is usually 95%.
BenchChem offers high-quality [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Solubility and Partition Coefficients
Research on molecular solubility and partition coefficients has been advanced through the study of various compounds. The Abraham model correlations, for example, have been utilized to describe solute transfer into 2-methoxyethanol, involving compounds like 4-nitrobenzoic acid and 2-methoxybenzoic acid. This model helps in predicting the solubility and transport properties of molecules in different solvents, which is crucial for pharmaceutical formulation and environmental chemistry (Hart et al., 2015).
Antimicrobial and Antitumor Activities
Compounds with structural similarities have been isolated from natural sources and evaluated for their bioactivities. For instance, derivatives of griseofulvin with modifications in their structure have shown moderate antitumor and antimicrobial activities. This highlights the potential of structurally related compounds in the development of new pharmaceuticals and antimicrobial agents (Xia et al., 2011).
Sensing Applications
Modified benzothiazoles and related compounds have been synthesized for applications as sensors in aqueous media, demonstrating the ability to detect specific ions like cyanide. This showcases the utility of such compounds in environmental monitoring and analytical chemistry (Elsafy et al., 2018).
Liquid Crystalline Properties
The study of substituted benzene compounds has contributed to the understanding of liquid crystalline properties. For example, the presence of nitro groups and other substituents has been found to influence the mesomorphic behavior of certain liquid crystals, which is valuable for the development of display technologies and materials science (Takenaka & Teshima, 1994).
properties
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-6-18(7-4-16)25(30)34-22-12-5-17(14-23(22)33-2)13-19(15-26)24(29)27-20-8-10-21(11-9-20)28(31)32/h3-14H,1-2H3,(H,27,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUQCRPYIOVLX-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate |
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